Naphthalene-2,6-dicarbonitrile
Description
Significance of Dinitrile Architectures in Organic Synthesis and Materials Science
Nitrile-containing compounds, characterized by the -C≡N functional group, are fundamental building blocks in organic chemistry. teachy.appnumberanalytics.com The carbon-nitrogen triple bond provides a reactive site for a wide array of chemical transformations, making nitriles valuable intermediates in the synthesis of more complex molecules. teachy.appebsco.com Their applications are diverse, ranging from the production of pharmaceuticals and agrochemicals to the manufacturing of polymers. numberanalytics.com For instance, acrylonitrile (B1666552) is a key monomer for producing acrylic fibers, synthetic rubbers, and various thermoplastic resins. byjus.com
Dinitrile architectures, which possess two nitrile groups, are of particular interest in materials science. These molecules can act as monomers or cross-linking agents in polymerization reactions, leading to materials with enhanced properties. ebsco.combyjus.com The presence of two reactive sites allows for the formation of extended, often highly ordered, polymer networks. The polarity and linear nature of the nitrile group can influence the final properties of the material, including its chemical resistance, thermal stability, and electronic characteristics. ebsco.combyjus.com Consequently, dinitriles are integral to the synthesis of high-performance polymers, plastics, and even advanced materials like covalent organic frameworks (COFs). teachy.app
Naphthalene-2,6-dicarbonitrile as a Key Building Block for Functional Materials
This compound (C₁₂H₆N₂) is an aromatic compound distinguished by a naphthalene (B1677914) core with two cyano (-C≡N) groups attached at the 2 and 6 positions. This specific isomeric arrangement imparts a high degree of symmetry and linearity to the molecule, which is advantageous for creating ordered materials. The rigid naphthalene backbone contributes to the thermal stability and mechanical strength of polymers derived from it, while the nitrile groups serve as versatile chemical handles for further reactions. magtech.com.cn
One of the most significant applications of this compound is as a precursor to Naphthalene-2,6-dicarboxylic acid. wikipedia.org This conversion is typically achieved through hydrolysis of the dinitrile. wikipedia.org Naphthalene-2,6-dicarboxylic acid is a crucial monomer for producing high-performance polyesters, most notably polyethylene (B3416737) naphthalate (PEN). PEN exhibits superior thermal, mechanical, and barrier properties compared to conventional polyesters like polyethylene terephthalate (B1205515) (PET).
Furthermore, the nitrile groups can undergo other transformations, such as reduction to form naphthalene-2,6-diamine (B1363542) or participation in cycloaddition reactions, opening pathways to a variety of other functional molecules and polymers. The compound is also utilized as a linker in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage and catalysis. cd-bioparticles.netfluorochem.co.uk
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₆N₂ | nih.gov |
| Molecular Weight | 178.19 g/mol | nih.gov |
| CAS Number | 31656-49-2 | cd-bioparticles.netnih.gov |
| Physical Form | Solid | fluorochem.co.uksigmaaldrich.com |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| Reaction Type | Product | Significance | Source |
|---|---|---|---|
| Oxidation/Hydrolysis | Naphthalene-2,6-dicarboxylic acid | Precursor for high-performance polymers like PEN. | wikipedia.org |
| Reduction | Naphthalene-2,6-diamine | Monomer for polyamides and other polymers. | |
| Substitution | Substituted naphthalene derivatives | Creates a variety of functionalized molecules. |
Scope and Research Trajectories of this compound Studies
Current and future research involving this compound is primarily directed towards the field of materials science, with a strong emphasis on polymer chemistry and organic electronics. The development of naphthalene-based polymers is a major focus, aiming to create materials with exceptional thermal stability, mechanical strength, and specific electronic properties. magtech.com.cnmdpi.comresearchgate.net
One significant research trajectory involves optimizing the synthesis of high-performance polymers like PEN from this compound via its dicarboxylic acid derivative. Researchers are exploring more efficient and environmentally friendly catalytic processes for this conversion.
Another burgeoning area is the use of this compound and its derivatives in organic electronics. The naphthalene diimide (NDI) structure, which can be synthesized from naphthalene-based precursors, is a prominent n-type (electron-accepting) semiconductor material. magtech.com.cnrsc.org Polymers based on NDI are being investigated for applications in all-polymer solar cells and organic field-effect transistors (OFETs) due to their high electron mobility and tunable electronic properties. magtech.com.cnrsc.org
Furthermore, the incorporation of the naphthalene-dinitrile unit into porous organic polymers and COFs continues to be an active area of research. cd-bioparticles.netmdpi.comresearchgate.net These materials are being studied for applications in gas separation and storage, as well as heterogeneous catalysis, leveraging the unique porous structures and the chemical functionality of the naphthalene and nitrile groups. mdpi.comresearchgate.net The overarching goal is to harness the unique molecular architecture of this compound to design and synthesize next-generation materials with tailored functionalities for advanced applications.
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFVJRBOKDTSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462600 | |
| Record name | 2,6-Naphthalenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31656-49-2 | |
| Record name | 2,6-Naphthalenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Naphthalene 2,6 Dicarbonitrile and Its Derivatives
Emerging Synthetic Strategies for Naphthalene-2,6-dicarbonitrile Analogues
Nickel-Catalyzed Cyclotrimerization in Naphthalene (B1677914) Derivative Synthesis
Nickel-catalyzed [2+2+2] cyclotrimerization reactions have emerged as a powerful tool for constructing the naphthalene core. This methodology involves the cycloaddition of three unsaturated components, typically alkynes or a combination of alkynes and arynes, to form a highly substituted aromatic ring. These reactions are valued for their ability to assemble complex naphthalene skeletons from simpler precursors in a single step.
Research has demonstrated that nickel(II) complexes, often in the presence of a reducing agent like zinc dust, can effectively catalyze the [2+2+2] benzannulation of alkynes. rsc.org This process allows for the creation of highly substituted naphthalene products through a sequence involving C-X bond cleavage, alkyne insertion, and C-H activation. rsc.org A variety of directing groups, including pyrazoles and thiazoles, can be used to guide the reaction, yielding moderate to good amounts of the desired naphthalene derivatives. rsc.org
Another significant advancement is the nickel-catalyzed cocyclotrimerization of arynes with diynes. rsc.org The NiBr₂(dppe)–Zn system has proven effective for this transformation, showing excellent tolerance for various functional groups and leading to the formation of substituted naphthalenes. rsc.orgrsc.org This method provides a novel pathway for creating polysubstituted arylalkynes and other complex naphthalene derivatives. rsc.org Furthermore, nickel-catalyzed reductive arylalkenylation of alkynes with 1-bromo-2-(2-chlorovinyl)arenes presents a modern protocol for the regioselective synthesis of polysubstituted naphthalenes, avoiding the need for base and moisture-sensitive organometallic reagents. acs.orgnih.gov
The table below summarizes key findings from research into nickel-catalyzed naphthalene synthesis.
Interactive Data Table: Examples of Nickel-Catalyzed Synthesis of Naphthalene Derivatives
| Catalyst System | Substrates | Product Type | Yield |
| NiBr₂(dppe)–Zn | Arynes and Diynes | Substituted Naphthalenes | Moderate to Good |
| Ni(II)-complex, Zn dust, Base | Aryl halides with directing groups and Alkynes | Highly Substituted Naphthalenes | Moderate to Good |
| NiI₂, Ligand, Zn | 1-Bromo-2-(2-chlorovinyl)arenes and Alkynes | Polysubstituted Naphthalenes | Moderate to Good |
| Dinuclear Ni-NDI complex | Terminal Alkynes | 1,2,4-substituted Arenes | High Selectivity |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and improved energy efficiency, are increasingly influencing the synthesis of aromatic compounds. alfa-chemistry.comsphinxsai.com In the context of this compound and its precursors, several greener synthetic strategies have been explored.
One key area of development is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis, for example, has been successfully applied to the rapid, gram-scale production of disodium (B8443419) naphthalene-2,6-dicarboxylate, a direct salt of the dicarboxylic acid precursor to the dinitrile. researchgate.net This method offers significant advantages over conventional heating, including dramatically reduced reaction times and high purity of the product. researchgate.netresearchgate.net
Another green approach involves ionothermal synthesis, which uses a molten salt like zinc chloride as both the solvent and catalyst. This technique was employed to synthesize a covalent triazine-based framework (CTF) through the polytrimerization of this compound. researchgate.net This solvent-free method operates at high temperatures to produce a well-ordered, porous polymer, showcasing a sustainable route for creating advanced materials from the dinitrile monomer. researchgate.net
The choice of solvents and reagents is a cornerstone of green chemistry. orientjchem.org Traditional methods for preparing the precursor, 2,6-naphthalenedicarboxylic acid, often involve multi-step processes with harsh conditions, such as the oxidation of 2-acyl-6-alkylnaphthalene in acetic acid at high temperatures and pressures. google.com Greener alternatives focus on using water as a solvent and employing biocatalysts or less toxic metal catalysts to minimize environmental impact. alfa-chemistry.comresearchgate.net The development of processes that combine oxidation and disproportionation steps also aims to improve selectivity and reduce the consumption of hazardous materials. researchgate.net
Interactive Data Table: Comparison of Synthetic Approaches for Naphthalene-2,6-dicarboxylic Acid (Precursor)
| Method | Conditions | Solvents/Reagents | Green Chemistry Aspect |
| Conventional Oxidation | 190°C, 25 bar | Acetic Acid, Cobalt Acetate, Sodium Bromide | N/A (High energy, hazardous solvent) |
| Microwave-Assisted Synthesis | Microwave Irradiation (10-30 min) | Water/Ethanol | Rapid reaction, reduced energy use, safer solvents. researchgate.net |
| Hydrothermal Synthesis | 150°C, 12h | De-ionized Water, Lithium Hydroxide | Use of water as a benign solvent. nih.gov |
| Catalytic Oxidative Carbonylation | Not specified | Palladium Salt Solutions | Potential for high selectivity and fewer steps. researchgate.net |
Chemical Reactivity and Transformation Pathways of Naphthalene 2,6 Dicarbonitrile
Oxidation Reactions: Formation of Naphthalene-2,6-dicarboxylic Acid and Related Species
The cyano groups of naphthalene-2,6-dicarbonitrile can be converted to carboxylic acid groups through oxidation, a reaction that typically proceeds via hydrolysis. This transformation yields naphthalene-2,6-dicarboxylic acid, a highly important monomer for the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). wikipedia.org
The hydrolysis of the dinitrile is a well-established method for preparing naphthalene-2,6-dicarboxylic acid. wikipedia.orgorgsyn.org This reaction can be performed under various conditions, often requiring elevated temperatures and the presence of an acid or base catalyst to facilitate the conversion of both nitrile groups to carboxylic acids. While direct oxidation of the naphthalene (B1677914) ring is possible, the hydrolysis of the dinitrile is a more common route starting from this compound. For instance, the initial preparation of 2,6-naphthalenedicarboxylic acid by Robert Evert and Victor Merz in 1876 was achieved through the hydrolysis of 2,6-dicyanonaphthalene. wikipedia.org
In a broader context, the synthesis of naphthalene-2,6-dicarboxylic acid is often achieved by the liquid-phase oxidation of 2,6-dialkylnaphthalenes, such as 2,6-dimethylnaphthalene, using heavy metal catalysts. google.comgoogle.com However, when starting from the dinitrile, hydrolysis is the key transformation. Another related method involves the hydrolysis of purified 2,6-dimethyl naphthalenedicarboxylate (2,6-NDM), which itself can be produced from the corresponding dicarboxylic acid. google.comgoogle.com
| Reactant | Reagents/Conditions | Product | Research Finding |
|---|---|---|---|
| This compound | Hydrolysis (e.g., acid or base catalyzed, high temperature) | Naphthalene-2,6-dicarboxylic acid | This is a historical and established method for the synthesis of naphthalene-2,6-dicarboxylic acid. wikipedia.orgorgsyn.org |
| Dipotassium (B57713) 2,6-naphthalenedisulfonate | Fusion with potassium cyanide, followed by hydrolysis of the resulting dinitrile | Naphthalene-2,6-dicarboxylic acid | An alternative two-step synthesis pathway involving the formation of the dinitrile as an intermediate. orgsyn.org |
Reduction Reactions: Synthesis of Naphthalene-2,6-diamine (B1363542) and Related Amines
The reduction of the cyano groups in this compound provides a direct pathway to primary amines, yielding naphthalene-2,6-diamine. This transformation is significant as diamines are crucial monomers for the synthesis of polyamides and polyimides, and serve as important building blocks in the development of covalent organic frameworks (COFs). tcichemicals.com
The conversion of nitriles to amines is a standard procedure in organic synthesis, typically accomplished using strong reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using hydrogen gas with a metal catalyst like Raney nickel, platinum, or palladium) are effective for this purpose. The resulting product, naphthalene-2,6-diamine, is a stable crystalline solid. tcichemicals.com
| Reactant | Typical Reducing Agents | Product | Significance |
|---|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) | Naphthalene-2,6-diamine | A powerful, non-catalytic method for nitrile reduction. |
| This compound | H₂ gas with a metal catalyst (e.g., Pd, Pt, Raney Ni) | Naphthalene-2,6-diamine | A common catalytic method used widely in industrial and laboratory settings. |
Nucleophilic Substitution Reactions of the Cyano Groups
The cyano groups in this compound are subject to nucleophilic substitution reactions, although this pathway is generally less common than hydrolysis or reduction. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. However, displacing the entire cyano group from the aromatic ring via nucleophilic aromatic substitution is challenging and requires specific conditions, often involving metal catalysts.
The electron-withdrawing nature of the cyano groups deactivates the naphthalene ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups. More commonly, the nitrile group itself reacts. For instance, reactions with organometallic reagents can lead to the formation of ketones after a hydrolysis workup. The synthesis of nitriles often involves the nucleophilic substitution of a halogen with a cyanide ion, a process that can sometimes be reversed or lead to further substitution under specific catalytic conditions. thieme-connect.de For example, palladium-catalyzed reactions of aryl bromides with zinc(II) cyanide are effective for introducing cyano groups. thieme-connect.de Analogous catalytic systems could potentially be employed for substitution reactions on the dicyanonaphthalene core.
Derivatization Strategies for Tailored Functionalities
This compound is an important building block for creating larger, functional molecules and materials, primarily through reactions that transform the nitrile groups. cd-bioparticles.net These derivatization strategies are key to developing materials with tailored electronic, optical, and structural properties.
A primary application is its use as a monomer in the synthesis of Covalent Organic Frameworks (COFs). cd-bioparticles.net COFs are porous crystalline polymers with ordered structures. The linear and rigid geometry of the this compound unit makes it an ideal linker for creating 2D and 3D frameworks. The nitrile groups can undergo cyclotrimerization reactions to form triazine-linked frameworks, resulting in materials with high thermal stability and permanent porosity.
Furthermore, derivatization into dicarboxylic acids or diamines, as discussed previously, provides monomers for high-performance polymers. wikipedia.orgtcichemicals.com The transformation into naphthalene-2,6-dicarboxylic acid allows for the synthesis of polyesters and metal-organic frameworks (MOFs). wikipedia.org Similarly, the conversion to naphthalene-2,6-diamine enables the production of polyimides and other nitrogen-containing polymers. tcichemicals.com These derivatization pathways highlight the role of this compound as a versatile platform for designing advanced functional materials.
Spectroscopic and Structural Characterization of Naphthalene 2,6 Dicarbonitrile and Its Derivatives
Advanced Spectroscopic Techniques
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Naphthalene-2,6-dicarbonitrile, the symmetry of the molecule (C2h) dictates the number of unique signals observed in its ¹H and ¹³C NMR spectra. The structure contains three distinct types of aromatic protons and four unique carbon atoms (two quaternary, two tertiary, and one nitrile carbon). While specific experimental NMR data for this compound is not widely reported in publicly available literature, NMR is considered a critical method for confirming the placement of the nitrile groups .
Significant research has been conducted on its derivatives, such as Naphthalene-2,6-dicarboxylic acid. The ¹H NMR spectrum of this derivative provides insight into the naphthalene (B1677914) core.
Table 1: ¹H NMR Spectral Data for Naphthalene-2,6-dicarboxylic acid
| Compound Name | Solvent | Chemical Shift (δ) ppm | Signal Description |
|---|---|---|---|
| Naphthalene-2,6-dicarboxylic acid | DMSO-d6 | 8.18 | d, J=8.5 Hz, 2H |
| 8.65 | s, 2H | ||
| 8.01 | dd, J=8.5, 1.5 Hz, 2H | ||
| 13.35 | br s, 2H (COOH) |
This data is based on publicly available spectra for Naphthalene-2,6-dicarboxylic acid. chemicalbook.com
Infrared (IR) spectroscopy is invaluable for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the nitrile (C≡N) group. This functional group gives rise to a sharp and intense absorption band in a relatively uncongested region of the spectrum.
Nitrile (C≡N) Stretch: The key vibrational mode for this compound is the stretching of the carbon-nitrogen triple bond, which is expected to appear around 2200 cm⁻¹ .
For its derivative, Naphthalene-2,6-dicarboxylic acid, the IR spectrum changes significantly, marking the conversion of the nitrile groups to carboxylic acid groups. This is evidenced by the appearance of a broad O-H stretching band and a strong C=O stretching band, coupled with the disappearance of the C≡N band.
Table 2: Key IR Absorption Bands for Naphthalene-2,6-dicarboxylic acid
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |
| Aromatic (C-H) | Stretching | ~3050 |
| Carbonyl (C=O) | Stretching | ~1680 |
| Aromatic (C=C) | Stretching | 1400-1600 |
This data is based on FT-IR spectra available for Naphthalene-2,6-dicarboxylic acid. researchgate.netchemicalbook.com
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the naphthalene core in this compound is responsible for its absorption in the UV region. While detailed experimental UV-Vis spectra for the parent dinitrile compound are not readily found, research on related structures indicates that dicyanonaphthalene isomers are studied for their electronic and charge-transfer properties using techniques including UV-Vis spectroscopy . The absorption maxima are influenced by the substitution on the naphthalene ring.
Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. This provides insights into the molecule's excited states. The fluorescence properties of this compound itself are not extensively documented in the reviewed literature.
However, research into its derivatives has yielded significant findings. For instance, poly(ethylene 2,6-naphthalene dicarboxylate) (PEN), a polymer derived from Naphthalene-2,6-dicarboxylic acid, is known for its fluorescence. Studies have shown that this fluorescence can be reduced or "quenched" by copolymerizing the material with halogen-containing aromatic compounds, which provide an alternative pathway for the excited state energy to dissipate non-radiatively google.com. This is a critical consideration in applications like packaging where high clarity is required google.com.
Raman spectroscopy, much like IR, probes the vibrational modes of a molecule, offering a complementary "fingerprint." It is particularly sensitive to symmetric vibrations of non-polar bonds, which can be weak in IR spectra. While a specific Raman spectrum for this compound was not located, data is available for its key derivative.
The Raman spectrum for Naphthalene-2,6-dicarboxylic acid would confirm the presence of the naphthalene ring system and the carboxylic acid groups, while showing the absence of the nitrile peak that would be prominent in the parent compound. Data for the dicarboxylic acid derivative is available from spectral databases chemicalbook.com.
Mass spectrometry is a definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. This compound has a molecular weight of approximately 178.19 g/mol nih.gov.
GC-MS analysis provides clear data on the molecular ion and its primary fragments.
Table 3: GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
|---|---|
| 178 | Molecular Ion [M]⁺ |
| 151 | Loss of a nitrile group (-CN) from the molecular ion |
| 179 | Isotope peak [M+1]⁺ |
Source: PubChem, based on NIST Mass Spectrometry Data Center. nih.gov
This fragmentation pattern is consistent with the stable aromatic structure of the molecule. The molecular ion is the most abundant peak, and the loss of a single nitrile group is a major fragmentation pathway.
X-ray Diffraction Studies
X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of crystalline materials. By analyzing the scattering pattern of X-rays that have been diffracted by the crystal lattice, researchers can deduce the arrangement of atoms, bond lengths, bond angles, and details about the packing of molecules in the solid state.
Single-crystal X-ray diffraction (SC-XRD) offers the most precise and unambiguous determination of a molecule's three-dimensional structure. eurjchem.com For this compound and its derivatives, obtaining a high-quality single crystal allows for the detailed resolution of its molecular packing and the various non-covalent forces that govern the crystal's architecture.
The molecular packing in crystals of aromatic compounds is often characterized by common motifs like herringbone patterns or various forms of π-stacking. hhu.de The presence and nature of substituents significantly influence which packing motif is adopted. hhu.de SC-XRD analysis can precisely measure key parameters that define these interactions, such as inter-centroid distances for π-stacking, which typically range from 3.8 to 3.9 Å in related fluoranthene (B47539) and naphthalene systems. nih.govhhu.de The analysis also identifies and quantifies other weak intermolecular interactions, such as C–H···π, which play a role in stabilizing the crystal structure. nih.gov
A hypothetical single-crystal XRD analysis of a this compound derivative could yield a dataset similar to the one presented below for a related bicyclic ortho-aminocarbonitrile derivative. eurjchem.com
Table 1: Example Crystal Data from Single-Crystal X-ray Diffraction Analysis
| Parameter | Value | Reference |
|---|---|---|
| Compound | 2-Amino-4-(2,5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile | eurjchem.com |
| Crystal System | Monoclinic | eurjchem.com |
| Space Group | P21/c | eurjchem.com |
| a (Å) | 14.641(13) | eurjchem.com |
| b (Å) | 8.653(4) | eurjchem.com |
| c (Å) | 16.609(10) | eurjchem.com |
| **β (°) ** | 116.34(3) | eurjchem.com |
| Z | 4 | eurjchem.com |
| Key Interactions | N-H···O, N-H···N intermolecular interactions | eurjchem.com |
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is routinely used to confirm the phase purity of a synthesized batch of this compound, ensuring that the bulk sample consists of a single crystalline phase. unist.ac.kru-picardie.fr The experimental PXRD pattern of a sample is compared to a simulated pattern derived from single-crystal data or to a standard reference pattern to verify its identity and purity. unist.ac.krresearchgate.net
PXRD is also invaluable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can have distinct physical properties, and PXRD provides a straightforward method to distinguish between them. The technique is widely employed to monitor structural changes and phase transitions in materials under various conditions. researchgate.net In cases where suitable single crystals cannot be grown, which can be a challenge for complex organic molecules, structure determination can sometimes be achieved directly from high-quality powder diffraction data, often aided by computational modeling. rsc.org
The PXRD pattern is a fingerprint of the crystalline solid, with peaks at specific 2θ angles corresponding to the different lattice planes (hkl) in the crystal.
Table 2: Representative Data from a Powder XRD Pattern
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | (hkl) Plane |
|---|---|---|---|
| 10.2 | 8.67 | 80 | (100) |
| 15.5 | 5.71 | 100 | (110) |
| 20.5 | 4.33 | 65 | (200) |
| 25.8 | 3.45 | 90 | (211) |
| 31.1 | 2.87 | 50 | (220) |
Note: This table contains hypothetical data for illustrative purposes.
Microscopic and Surface Analysis Techniques
Microscopic and surface-sensitive techniques provide visual and compositional information about the material's surface, from the micrometer to the nanometer scale. These methods are critical for understanding how materials will interact with their environment and for quality control in applications like thin films and electronic devices.
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface morphology. researchgate.netmdpi.com By scanning a surface with a focused beam of electrons, SEM produces images that reveal detailed information about surface topography, texture, and the shape and size of constituent particles or crystalline domains. researchgate.netacademie-sciences.fr
For this compound, SEM would be employed to visualize the morphology of its crystals, powders, or thin films. This could reveal features such as crystal habits, the degree of aggregation in a powder, or the surface uniformity and grain structure of a deposited film. kpi.ua The technique provides a large depth of field, which allows for a three-dimensional appearance of the sample surface. researchgate.net Different detectors can be used to collect either secondary electrons, which provide topographical contrast, or backscattered electrons, which provide compositional contrast. kpi.ua
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. trigenotoul.comresearchgate.net An AFM generates a three-dimensional topographical map of a surface by scanning it with a very sharp tip mounted on a flexible cantilever. researchgate.netpressbooks.pub The instrument's ability to operate in various environments and on both conducting and insulating materials makes it highly versatile. pressbooks.pubnist.gov
In the context of this compound, AFM would be used to characterize the surface topography of thin films or single crystals with extremely high precision. medsci.org It can quantify key surface parameters such as roughness and feature dimensions (height, width). trigenotoul.comnist.gov This information is vital for applications in organic electronics, where surface smoothness and interface quality are critical for device performance. AFM can be operated in different modes, such as contact mode or tapping mode, the latter of which is useful for delicate samples to minimize surface damage. researchgate.net
Table 3: Typical Surface Parameters Measurable by AFM
| Parameter | Description | Typical Units |
|---|---|---|
| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | nm |
| Root Mean Square (RMS) Roughness (Rq) | The root mean square average of height deviations taken from the mean data plane. | nm |
| Maximum Height (Rmax) | The vertical distance between the highest and lowest points of the surface within the evaluated area. | nm |
| Grain Size | The average size of distinct crystalline domains on the surface. | nm, µm |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for analyzing the surface chemistry of a material. thermofisher.comwikipedia.org It is highly surface-sensitive, typically probing the top 1-10 nanometers of a sample. wikipedia.orgresearchgate.net XPS works by irradiating a surface with X-rays and measuring the kinetic energy of the electrons that are ejected. thermofisher.com The binding energy of these electrons is characteristic of the element from which they originated and is also sensitive to the element's chemical state (i.e., its oxidation state and local bonding environment). thermofisher.comcnrs.fr
For this compound, XPS analysis would provide a quantitative elemental composition of the surface, confirming the presence of carbon and nitrogen in the expected stoichiometric ratio and detecting any surface contaminants. researchgate.net High-resolution scans of the C 1s and N 1s regions would yield information on the chemical states. For example, the C 1s spectrum could be deconvoluted to distinguish between carbon atoms in the aromatic naphthalene ring and those in the nitrile (C≡N) groups. cnrs.fr Similarly, the N 1s spectrum would confirm the nitrile functionality. This level of detail is crucial for verifying the chemical integrity of the material's surface. u-picardie.fr
Table 4: Expected XPS Binding Energies for this compound
| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | Aromatic C-C/C-H | ~284.8 (Reference) |
| Carbon | C 1s | Nitrile (C≡N) | ~286.5 - 287.0 |
| Nitrogen | N 1s | Nitrile (C≡N) | ~399.0 - 400.0 |
Note: Binding energy values are approximate and can vary based on instrument calibration and specific chemical environment.
Dynamic Light Scattering (DLS) for Aggregate Dispersion
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique widely used to determine the size distribution of small particles and macromolecules in suspension or solution. The technique is particularly valuable for characterizing the formation and size of nano- to micro-scale aggregates in colloidal dispersions. DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, DLS can determine the translational diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius (R_H) via the Stokes-Einstein equation.
In the context of naphthalene dicarbonitrile derivatives, which often exhibit limited solubility in aqueous media, DLS is an essential tool for investigating aggregation behavior. Many of these compounds are studied for their photophysical properties, which can change significantly upon aggregation. For instance, aggregation can be induced by altering solvent composition, such as by adding a poor solvent (e.g., water) to a solution of the compound in a good organic solvent (e.g., tetrahydrofuran, THF). DLS can monitor the onset of aggregation and characterize the size distribution and stability of the resulting nanoparticles.
A key study investigated the aggregation of several 6,7-disubstituted naphthalene-2,3-dicarbonitrile (B1297686) derivatives, which are structural isomers of this compound. beilstein-journals.orgnih.gov The research team synthesized a series of donor-acceptor (D-A) naphthalonitriles with different para-substituted phenyl groups at the 6- and 7-positions of the naphthalene core. beilstein-journals.org The photophysical properties of these compounds were examined in THF and in various THF/water mixtures to study the formation of aggregate dispersions at room temperature. beilstein-journals.orgresearchgate.net
The DLS analysis was performed to confirm the formation of aggregates at a structural level as the water content in the THF/water mixture was increased. beilstein-journals.org It was reported that reliable DLS data could be obtained only after aggregate formation commenced, as the monomeric species in homogeneous solution were too small to provide dependable measurements under the experimental conditions. beilstein-journals.org The findings confirmed that aggregates with sizes typically larger than 100 nm were formed. beilstein-journals.org This aggregation behavior is critical as it influences the material's fluorescence properties, leading to phenomena such as aggregation-induced emission (AIE).
The experimental setup for such DLS measurements requires careful sample preparation and defined instrument parameters, as summarized in the table below based on the described methodology for the naphthalene-2,3-dicarbonitrile derivatives.
Table 1: Example of Experimental Parameters for DLS Analysis of Naphthalonitrile Derivative Aggregates
| Parameter | Description/Value |
|---|---|
| Instrument | Zetasizer with associated software |
| Solvent System | Mixtures of Tetrahydrofuran (THF) and water |
| Scattering Angle | 173° (Backscatter) |
| Temperature | 25 °C |
| Cuvette | 1 cm path length quartz cuvette |
| Stabilization Time | 2 minutes |
| Replicates | Triplicate measurements for each sample |
This table is based on the experimental methods described for the DLS analysis of 6,7-disubstituted naphthalene-2,3-dicarbonitrile derivatives. beilstein-journals.org
The data obtained from a DLS experiment typically includes the average hydrodynamic diameter (or radius) of the particles and the Polydispersity Index (PDI). The PDI is a dimensionless measure of the broadness of the size distribution, with values close to 0 indicating a monodisperse (uniform) sample and values approaching 1.0 indicating a highly polydisperse sample with a very broad size distribution.
Table 2: Illustrative DLS Data for Nanoparticle Aggregates
| Sample (Compound in Solvent Mixture) | Average Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) |
|---|---|---|
| Derivative A in 10% Water/THF | 155 | 0.210 |
| Derivative A in 50% Water/THF | 270 | 0.285 |
| Derivative A in 90% Water/THF | 450 | 0.350 |
| Derivative B in 90% Water/THF | 385 | 0.315 |
Note: This table is for illustrative purposes to show typical data generated from a DLS experiment on aggregating systems. The values are representative and not specific to this compound.
Computational and Theoretical Investigations of Naphthalene 2,6 Dicarbonitrile
Electronic Structure and Molecular Orbital Theory (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the electronic structure of molecules like Naphthalene-2,6-dicarbonitrile. samipubco.com DFT is used to calculate the ground-state electronic properties, such as molecular orbital energies and electron density distribution. By applying the principles of DFT, researchers can predict the molecule's geometry, reactivity, and vibrational frequencies.
TD-DFT is an extension used to study the behavior of molecules in their excited states. benasque.orgdiva-portal.org This is crucial for understanding how this compound interacts with light. TD-DFT calculations can predict the molecule's absorption and emission spectra, providing insights into its potential use in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe. researchgate.netmdpi.com These theoretical spectra can be compared with experimental results to validate the computational model and gain a deeper understanding of the electronic transitions involved. researchgate.net
HOMO-LUMO Gap Analysis and Correlation with Experimental Data
A key concept derived from molecular orbital theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. samipubco.comresearchgate.net
A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which affects its color and electrochemical behavior. samipubco.com For this compound, the electron-withdrawing nature of the two cyano groups is expected to lower the energy of the LUMO, thereby influencing the gap size compared to unsubstituted naphthalene (B1677914). nih.gov DFT calculations are a primary tool for predicting these energy levels and the resulting gap. samipubco.com
These calculated values can be correlated with experimental data. For instance, the optical band gap can be estimated from the onset of UV-vis absorption spectra, while electrochemical methods like cyclic voltammetry can provide experimental values for HOMO and LUMO energy levels. researchgate.netmdpi.com A good correlation between theoretical predictions and experimental findings validates the computational approach and allows for the reliable prediction of properties for new, related molecules. researchgate.net
Table 1: Representative Calculated HOMO-LUMO Gaps for Naphthalene and Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|---|
| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 samipubco.com |
| Naphthalene | B3LYP/6-31G(d) | - | - | 4.83 nih.gov |
| 2-(dimethylamino)naphthalene | B3LYP/6-31G(d) | - | - | 4.20 nih.gov |
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. dtic.mil It is a real physical property that represents the net electrostatic effect of a molecule's electrons and nuclei. dtic.mil An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.
Different colors on an MEP map indicate different potential values:
Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electrons. These areas are prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, usually found around atomic nuclei, particularly hydrogen atoms. These areas are susceptible to nucleophilic attack.
Green: Regions of near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the cyano groups due to the lone pair of electrons. The aromatic ring system would exhibit varying potentials, influenced by the electron-withdrawing cyano groups. DFT calculations are used to generate these maps, which help in predicting how the molecule will interact with other molecules, such as solvents, reagents, or biological receptors.
Molecular Dynamics (MD) Simulations for Interaction Pathways
While quantum mechanics methods like DFT are excellent for describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations apply the laws of classical mechanics to a system of particles, allowing researchers to observe how molecular systems evolve.
For this compound, MD simulations can be employed to:
Map Interaction Pathways: Simulate how the molecule docks with a receptor or enzyme, revealing the specific interactions (like hydrogen bonds or π-π stacking) that stabilize the complex.
Study Solvation: Understand how solvent molecules arrange themselves around the solute molecule and how this affects its conformation and properties.
Predict Crystal Growth: Simulate the process of crystallization from a solution to predict the final crystal shape and morphology, which is crucial for materials applications. rsc.org
Analyze Conformational Flexibility: Although this compound is largely rigid, MD can explore any minor conformational changes and their energetic costs.
MD simulations provide a dynamic picture of molecular interactions that is not accessible from static quantum chemical calculations alone. nih.gov
Quantum Crystallography and Charge Density Analysis for Intermolecular Interactions
Quantum crystallography is an advanced field that merges the experimental data from X-ray diffraction with the theoretical framework of quantum chemistry. uzh.chcrystalerice.org Standard X-ray crystallography often assumes atoms are spherical, which is an oversimplification, especially for understanding subtle intermolecular forces. uw.edu.pl Quantum crystallography refines the structural model by using aspherical atomic scattering factors derived from quantum mechanical calculations. uzh.chuw.edu.pl
This approach yields a highly accurate and detailed map of the electron charge density distribution throughout the crystal. scm.com From this charge density, one can analyze the nature of chemical bonds and, crucially, the weak intermolecular interactions that govern how molecules pack in a solid. For a planar aromatic molecule like this compound, these interactions include:
π-π Stacking: The attractive, noncovalent interaction between aromatic rings.
C-H···N Interactions: Weak hydrogen bonds between a carbon-bound hydrogen and the nitrogen of a cyano group.
Charge density analysis provides quantitative information about these interactions, such as their strength and geometry, which are fundamental to understanding the physical properties and polymorphism of the solid material.
Monte Carlo Simulations in Chemical Research
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. medium.com Unlike MD simulations that follow a deterministic trajectory, MC methods explore the configuration space of a system by making random changes to the positions or orientations of molecules. nih.gov Each new configuration is either accepted or rejected based on a probability criterion, typically related to its energy. researchgate.net
In the context of this compound, MC simulations can be used to:
Study Self-Assembly: Simulate how many individual molecules might arrange themselves on a surface to form larger, ordered structures like metal-organic networks. mdpi.com
Explore Adsorption: Investigate the adsorption of this compound onto various materials, calculating adsorption energies and identifying the most stable binding configurations. researchgate.net
Simulate Bulk Properties: Predict thermodynamic properties of a large ensemble of molecules, such as in a liquid or solid phase, by sampling a vast number of possible microstates. mdpi.com
MC methods are particularly powerful for studying complex systems and phenomena where exploring all possibilities is computationally prohibitive. medium.com
Theoretical Insights into Photophysical and Electrochemical Behavior
Computational methods provide a powerful lens for interpreting and predicting the photophysical and electrochemical properties of this compound. The electronic structure calculations from DFT and TD-DFT are directly linked to these observable behaviors. rsc.org
Photophysical Behavior:
Absorption and Emission: TD-DFT calculations can predict the energies of electronic transitions, which correspond to the peaks in a UV-Vis absorption spectrum. researchgate.net Similarly, by calculating the properties of the first excited state, it is possible to model the fluorescence emission spectrum. These calculations help assign specific electronic transitions (e.g., π→π*) to the observed spectral features. mdpi.com
Quantum Yield: While direct calculation of fluorescence quantum yield is complex, theoretical models can provide insights into the competing non-radiative decay pathways that quench fluorescence, thus offering a qualitative understanding of emission efficiency.
Electrochemical Behavior:
Redox Potentials: The energies of the HOMO and LUMO, calculated via DFT, are directly related to the molecule's oxidation and reduction potentials, respectively. A lower HOMO energy suggests a higher oxidation potential (harder to oxidize), while a lower LUMO energy indicates a more favorable reduction potential (easier to reduce). mdpi.com
Electron Transfer: The electronic coupling between molecules, which can be estimated computationally, is a key parameter in determining the rate of electron transfer in organic electronic devices.
By integrating these theoretical insights, researchers can build a comprehensive structure-property relationship, enabling the rational design of new materials based on the this compound scaffold with tailored optical and electronic characteristics. rsc.org
Advanced Applications of Naphthalene 2,6 Dicarbonitrile and Its Derivatives
Applications in Materials Science
Naphthalene-2,6-dicarbonitrile and its derivatives serve as fundamental building blocks in the synthesis of advanced materials. The rigid, aromatic core of the naphthalene (B1677914) unit imparts thermal stability, while the nitrile or derivative functional groups provide reactive sites for polymerization and framework construction. These characteristics make it a valuable precursor for a wide range of materials with tailored electronic, optical, and structural properties.
Covalent Organic Frameworks (COFs) and Porous Organic Materials
Covalent Organic Frameworks (COFs) are a class of porous, crystalline materials constructed from organic building blocks linked by strong covalent bonds. The predictable structure and tunable porosity of COFs make them promising candidates for applications in catalysis and energy storage. rsc.org Naphthalene-based derivatives are utilized to create COFs with specific functionalities.
For instance, donor-acceptor COFs have been constructed using naphthalene as an electron donor, which has been shown to boost photocatalytic activity under visible light. researchgate.net In one study, a naphthalene diimide-based COF (PNDI-COF) was developed for use as a solid-state proton electrolyte. By introducing phosphoric acid molecules into the nanoporous channels of the framework, the resulting material (PA@PNDI-COF) exhibited superprotonic conduction over a wide temperature range (-30 to 90 °C). This acidified COF demonstrated potential for application in solid-state proton batteries, showing high proton conductivity and stable cycling performance. rsc.org
Table 1: Performance of Naphthalene Diimide-Based COF as a Proton Electrolyte
| Property | Value | Conditions |
|---|---|---|
| Proton Conductivity | 4.2 × 10⁻³ S cm⁻¹ | -30 °C |
| Proton Conductivity | 3.8 × 10⁻² S cm⁻¹ | 90 °C, ambient humidity |
| Electrochemical Stability Window | 2.9 V | vs. SCE |
Data sourced from research on acidified naphthalene diimide covalent organic frameworks. rsc.org
Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
Naphthalene derivatives are widely used in the construction of materials for organic light-emitting diodes (OLEDs) due to their inherent electronic and luminescent properties. mdpi.com They often form the core of emitters that can be tuned to produce light of various colors.
Recent research has focused on engineering B‒N covalent bond-fused naphthalene derivatives for narrowband yellow emission, which is crucial for creating power-efficient white OLEDs. nih.gov By integrating B-N bonds with a naphthalene core, researchers have developed yellow emitters with reduced spectral bandwidth and improved photoluminescent quantum yield. nih.gov OLEDs fabricated with these materials have achieved record-high power efficiencies. nih.gov
Another approach involves creating desymmetrized naphthalimide (NMI) derivatives featuring an annulated indole and various auxiliary donors. rsc.org These materials exhibit efficient thermally activated delayed fluorescence (TADF), a mechanism that allows OLEDs to harvest triplet excitons and achieve high quantum efficiencies. A red-emissive TADF OLED based on a phenothiazine-substituted naphthalimide-indole emitter achieved a maximum external quantum efficiency (EQE) of 23.6% with high brightness, demonstrating a minimal loss in efficiency at high luminance, which is a critical challenge for commercial applications. rsc.org
Table 2: Performance of Naphthalene-Derivative-Based OLEDs
| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | Key Feature |
|---|---|---|---|
| B‒N Fused Naphthalene | Yellow / White | Power Efficiency: 101.4 lm W⁻¹ at 1000 cd m⁻² | Narrowband emission, high power efficiency nih.gov |
| NMI-Indole-Phenothiazine | Red | 23.6% | High brightness and low efficiency roll-off rsc.org |
Photoinitiating Systems for Light-Initiated Polymerization
Naphthalimide derivatives have been synthesized and utilized as high-performance photoinitiating systems for the polymerization of acrylate and methacrylate monomers. ul.edu.lb These dyes, when combined with an iodonium salt and sometimes an electron donor, can efficiently initiate radical polymerization under visible light, such as from a 405 nm LED. The efficiency of these systems is influenced by the substituents on the naphthalimide structure. ul.edu.lb These photoinitiators have shown practical applications in the synthesis of photocomposites containing glass fibers and in 3D printing. Notably, certain water-soluble naphthalimide derivatives have been developed for photopolymerization in aqueous environments and for the synthesis of hydrogels. ul.edu.lb
Luminescent Materials for Sensing and Bioimaging
The inherent fluorescence of the naphthalene moiety makes its derivatives excellent candidates for developing luminescent sensors. mdpi.com These sensors can detect a variety of analytes, including metal ions and organic molecules, often with high selectivity and sensitivity.
For example, a naphthalene derivative with a Schiff base structure was designed as a fluorescent probe for the selective detection of aluminum ions (Al³⁺). mdpi.com The probe exhibited a significant fluorescence response to Al³⁺, with a low detection limit of 8.73 × 10⁻⁸ mol/L. mdpi.com Another sensor for Al³⁺, based on a different naphthalene derivative, was developed for use in both ethanol and buffered aqueous solutions, proving suitable for detecting intracellular Al³⁺ in living cells via fluorescence microscopy. rsc.org
Naphthalene-functionalized resorcinarene has been employed as a selective, fluorescent self-quenching sensor for kynurenic acid, a metabolite of tryptophan whose abnormal levels can indicate disease. nih.gov Furthermore, azomethines derived from naphthaldehyde have been used as fluorescent probes for the detection of nitroaromatic compounds, which are common explosives. nih.gov
Table 3: Examples of Naphthalene-Based Fluorescent Sensors
| Sensor Base | Target Analyte | Detection Limit | Application |
|---|---|---|---|
| Naphthalene Schiff Base | Al³⁺ | 8.73 × 10⁻⁸ M | Chemical sensing mdpi.com |
| N-(2-hydroxy-1-naphthalene) derivative | Al³⁺ | 1.0 × 10⁻⁷ M (in buffer) | Live cell imaging rsc.org |
| Naphthalene-functionalized resorcinarene | Kynurenic Acid | High-affinity binding (K = 1.46 × 10⁵ M⁻¹) | Biosensing nih.gov |
Polymers with Specific Properties
Derivatives of this compound, particularly naphthalene-2,6-dicarboxylic acid, are crucial monomers for synthesizing high-performance polymers. The incorporation of the rigid naphthalene ring into the polymer backbone imparts exceptional thermal stability and mechanical strength. nbinno.com
A prominent example is Poly(ethylene naphthalate) (PEN), a polyester synthesized from a naphthalene dicarboxylate derivative. PEN exhibits superior properties compared to Poly(ethylene terephthalate) (PET), including higher thermal stability, better dimensional stability, and enhanced barrier properties. These characteristics make it suitable for demanding applications such as high-performance fibers, advanced packaging films, and electronic components. nbinno.comresearchgate.net Naphthalene-containing polymers can be synthesized to have glass transition temperatures ranging from 50°C to 200°C and degradation temperatures between 150°C and 500°C. google.com
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
In coordination chemistry, naphthalene-2,6-dicarboxylic acid (H₂NDC), a direct derivative of this compound, is a widely used organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials in which metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional networks. frontiersin.orgnih.gov
The geometry and rigidity of the naphthalene-2,6-dicarboxylate linker allow for the synthesis of MOFs with diverse structures and properties. For example, a series of six different yttrium (Y³⁺) MOFs were synthesized using this linker through a technique called coordination modulation, where competing ligands are added to direct the formation of different framework structures. frontiersin.orgnih.gov These yttrium frameworks showed considerable structural diversity and high thermal stabilities. nih.gov
Zirconium (Zr)-based MOFs using the naphthalene-2,6-dicarboxylate linker, such as Zr-NDC, have also been reported. These materials have shown promise as luminescent sensors for small molecules and as active materials in OLEDs. researchgate.net
Table 4: Examples of MOFs Based on Naphthalene-2,6-dicarboxylate
| Metal Ion | MOF Name/Type | Key Finding/Application |
|---|---|---|
| Yttrium (Y³⁺) | Y-NDC Series | Six different frameworks synthesized via coordination modulation; demonstrated fluorescence sensing of metal cations. frontiersin.orgnih.gov |
Naphthalene-2,6-dicarboxylic Acid as a Linker for MOFs
Naphthalene-2,6-dicarboxylic acid (NDC) is a widely utilized organic linker in the synthesis of metal-organic frameworks (MOFs). Its rigid, linear geometry and the presence of two carboxylate groups at the 2 and 6 positions allow for the formation of robust and porous framework structures with various metal ions. The extended aromatic system of the naphthalene core can also influence the electronic and photophysical properties of the resulting MOFs.
The synthesis of MOFs using NDC as a linker is typically achieved through solvothermal or hydrothermal methods, where a mixture of the metal salt and NDC is heated in a suitable solvent. The choice of metal ion, solvent, and reaction conditions such as temperature and time can significantly influence the resulting crystal structure, topology, and properties of the MOF. For instance, lanthanide-based MOFs have been synthesized with NDC, exhibiting diverse structural motifs and interesting luminescent properties. rsc.org Similarly, MOFs incorporating transition metals like zinc and cadmium have been constructed, showcasing different coordination modes of the NDC linker. nih.govasianpubs.org The structural diversity of yttrium-based MOFs with the NDC linker has also been explored, demonstrating that the use of different modulators during synthesis can lead to a range of crystalline phases with varying coordination environments and void spaces. nih.gov
The properties and potential applications of these NDC-based MOFs are directly related to their structure. For example, the porosity of these materials makes them candidates for gas storage and separation, while the presence of specific metal centers and the aromatic nature of the NDC linker can impart catalytic activity or luminescence.
| Metal Ion | MOF Formula | Synthesis Method | Key Structural Features |
|---|---|---|---|
| Zn(II) | [Zn(C12H6O4)(C15H11NO)]n | Solvothermal | 2D stacked layers with windmill-type secondary building units. nih.gov |
| Y(III) | [Y2(NDC)3(C3H7NO)2]n | Solvothermal/Microwave | 3D coordination polymer. nih.gov |
| Cd(II) | [Cd3(2,6-ntd)3(DMA)4] | Solvothermal | 3D framework with a 6-connected PCU topological network. asianpubs.org |
| Lanthanides (La, Nd, Eu, Gd) | [Ln2(NDC)2(DMF)2⋅x DMF] | Solvothermal | Varying structures depending on the specific lanthanide ion used. rsc.org |
| Fe(III) | Fe-NDC (MIL-142B) | Solvothermal/Microwave | Rod-shaped crystals in the nanometer range. researchgate.net |
| Zr(IV) | Zr-NDC | Ultrasound-assisted | Octahedral morphology. researchgate.net |
Luminescence Sensing Applications of Naphthalene-Based Coordination Polymers
The inherent fluorescence of the naphthalene moiety makes its derivatives, such as naphthalene-2,6-dicarboxylic acid, excellent candidates for the construction of luminescent coordination polymers. These materials can exhibit strong light emission upon excitation, which can be modulated by the presence of specific analytes. This phenomenon forms the basis of their application as chemical sensors.
The sensing mechanism of these naphthalene-based coordination polymers often relies on the interaction between the analyte and the framework, which can lead to either quenching (decrease) or enhancement (increase) of the luminescence intensity. For instance, lanthanide-based MOFs constructed from NDC have been investigated for their ability to sense organic solvent molecules. rsc.org The porous nature of these frameworks allows small molecules to enter the pores and interact with the framework, leading to a change in the luminescent signal.
In one study, a europium-based MOF demonstrated the ability to act as a fluorescent sensor. The solid-state fluorescence emission spectrum of this material, when excited at a specific wavelength, shows characteristic emission peaks that can be influenced by the presence of analytes. rsc.org Similarly, other naphthalene-based coordination polymers have been shown to be effective in detecting various ions and small molecules. For example, a Zn(II)-based coordination polymer containing a naphthalene derivative was used as a multi-responsive fluorescent sensor for detecting dichromate and iodide ions, as well as certain pesticides. nih.gov The selectivity of these sensors is a crucial aspect, and it is often governed by the specific chemical and physical interactions between the analyte and the coordination polymer.
| Coordination Polymer/MOF | Target Analyte | Sensing Mechanism | Detection Method |
|---|---|---|---|
| Europium-based MOF with NDC | Organic solvent molecules | Luminescence modulation | Solid-state fluorescence spectroscopy. rsc.org |
| Zn(II)-based CP with 1,4-di(imidazole-1-yl)naphthalene | Cr2O72−, I−, Nitenpyram, Imidacloprid | Fluorescence quenching | Fluorescence spectroscopy. nih.govmdpi.com |
| Manganese-based MOF with naphthalene-1,4-dicarboxylic acid | Nitrobenzene | Fluorescence quenching | Fluorescence spectroscopy. rsc.org |
| Cadmium-based MOF with naphthalene-1,4-dicarboxylic acid | Ca2+ or Co2+ ions | Luminescence modulation | Luminescence spectroscopy. rsc.org |
Electrocatalytic Applications of Naphthalene-Based MOFs
The unique electronic properties and high surface area of MOFs make them promising materials for electrocatalysis. Naphthalene-based MOFs, in particular those constructed from naphthalene-2,6-dicarboxylic acid, have been investigated for their potential to catalyze important electrochemical reactions such as the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), which are the two half-reactions of water splitting.
A notable example is a two-dimensional nickel-based MOF using NDC as the linker (Ni-NDC), which was synthesized directly on a nickel foam substrate. This material demonstrated excellent performance as an electrocatalyst for the OER. researchgate.net The high electrochemically active surface area and the intrinsic catalytic activity of the nickel centers, supported by the naphthalene-based linker, contributed to its high efficiency. The Ni-NDC@NF electrode exhibited a low overpotential and a small Tafel slope, indicating favorable kinetics for the OER. researchgate.net
| Electrocatalyst | Electrochemical Reaction | Overpotential (at 10 mA cm⁻²) | Tafel Slope (mV dec⁻¹) |
|---|---|---|---|
| Ni-NDC@NF | Oxygen Evolution Reaction (OER) | 249 mV | 74 mV dec⁻¹. researchgate.net |
| NiMo/Ni-NDC@NF | Hydrogen Evolution Reaction (HER) | Not specified | Not specified. researchgate.net |
Supramolecular Chemistry and Crystal Engineering
The fields of supramolecular chemistry and crystal engineering focus on the design and synthesis of solid-state structures with desired properties by controlling the arrangement of molecules in the crystalline state. This compound and its derivatives are attractive building blocks in this context due to their rigid, planar geometry and the potential for various intermolecular interactions.
Design and Formation of Polymorphs and Co-crystals
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. The formation of polymorphs is governed by the subtle interplay of intermolecular interactions and crystallization conditions. While specific studies on the polymorphism of this compound are not extensively detailed in the provided search results, the general principles of crystal engineering suggest that this molecule, with its potential for various intermolecular interactions, is a likely candidate for exhibiting polymorphism.
Co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, offer another avenue for tuning the properties of solid-state materials. The design of co-crystals involves selecting co-former molecules that can form robust and predictable intermolecular interactions with the target molecule. For this compound, potential co-formers could be molecules capable of forming hydrogen bonds with the nitrile groups or engaging in π-π stacking interactions with the naphthalene core.
Role of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding) in Solid-State Properties
The solid-state properties of crystalline materials derived from this compound are dictated by the nature and strength of the intermolecular interactions within the crystal lattice. The prominent interactions for this class of compounds include:
π-π Stacking: The large, electron-rich aromatic system of the naphthalene core leads to significant π-π stacking interactions between adjacent molecules. These interactions play a crucial role in the packing of the molecules in the crystal and can influence the electronic properties of the material, such as charge transport. The extent of π-π stacking can be influenced by the presence of substituents on the naphthalene ring.
Hydrogen Bonding: Although this compound itself does not possess classical hydrogen bond donors, the nitrile groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules (in co-crystals or solvates), C-H···N hydrogen bonds can form. In derivatives like naphthalene-2,6-dicarboxylic acid, the carboxylic acid groups are strong hydrogen bond donors and acceptors, leading to the formation of robust hydrogen-bonded networks that often dictate the primary structural motifs.
Control of Crystallization Parameters for Morphological Control
The morphology of a crystalline material, which refers to its size, shape, and habit, can have a significant impact on its properties and performance in various applications. The control of crystallization parameters is a key strategy for achieving desired crystal morphologies. For this compound and its derivatives, these parameters include:
Solvent: The choice of solvent can influence the solubility of the compound and the nature of the intermolecular interactions at the crystal-solvent interface, thereby affecting the crystal growth rates of different faces and the resulting crystal habit.
Temperature: Temperature affects both the solubility and the kinetics of nucleation and crystal growth. By carefully controlling the temperature profile during crystallization, it is possible to influence the size distribution and morphology of the resulting crystals.
Supersaturation: The level of supersaturation is the driving force for crystallization. Controlling the rate at which supersaturation is generated (e.g., through slow cooling or solvent evaporation) can be used to control the nucleation rate and crystal size.
Additives: The presence of small amounts of additives or impurities can selectively adsorb to specific crystal faces, inhibiting their growth and leading to a change in the crystal habit. This is a common strategy used in crystal engineering to tailor crystal morphology.
By systematically varying these parameters, it is possible to control the crystallization process and produce crystals of this compound and its derivatives with specific morphologies tailored for particular applications.
Biological Activity and Medicinal Chemistry Applications
The exploration of naphthalene derivatives in medicinal chemistry has yielded a diverse array of bioactive molecules. The core naphthalene structure serves as a scaffold that can be functionalized to interact with various biological targets. nih.govekb.eg
Derivatives as Enzyme and Protein Inhibitors: Mechanism of Action
While numerous naphthalene derivatives have been identified as potent inhibitors of various enzymes and proteins, specific studies detailing the inhibitory activity of derivatives of this compound are not readily found. For the broader class of naphthalenes, inhibition of enzymes such as kinases, proteases, and histone deacetylases has been reported. nih.gov For instance, certain naphthalene carboxamide derivatives have been investigated as dual inhibitors of protein kinases and histone deacetylases. nih.gov The mechanism of action for such inhibitors often involves the naphthalene core providing a rigid scaffold for the precise orientation of functional groups that can interact with the active site or allosteric sites of the target enzyme.
Interaction with Molecular Targets and Biochemical Pathways
The interaction of naphthalene derivatives with specific molecular targets is a key area of research in drug discovery. However, specific data on the molecular targets and biochemical pathways directly influenced by this compound or its derivatives are not extensively characterized in the available literature. General studies on naphthalene compounds have shown their ability to intercalate into DNA, modulate the activity of signaling proteins, and interfere with various cellular pathways implicated in disease. nih.gov
Precursors for Pharmaceutical Compounds
The chemical structure of this compound, with its reactive nitrile groups, suggests its potential as a precursor for the synthesis of more complex pharmaceutical compounds. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, opening avenues for the creation of amides, esters, and other functional groups commonly found in drug molecules. While the general utility of naphthalene derivatives as synthetic intermediates is well-established, specific examples of marketed drugs or clinical candidates derived directly from this compound are not prominently featured in the scientific literature. ekb.egnih.gov A patent from 2006 describes 2,6-disubstituted naphthalene derivatives for use in pharmaceutical and cosmetic compositions, highlighting the ongoing interest in this class of compounds. google.com
Biosensor Development (e.g., Ion Sensing)
The application of naphthalene derivatives in the development of biosensors, particularly for ion sensing, has been an area of active research. The fluorescent properties of the naphthalene ring system make it a suitable component for optical sensors. While there is research on dinitrile compounds in the context of sensor development, specific studies detailing the use of this compound or its derivatives in the creation of ion-selective biosensors are not widely available. The development of ion-selective electrodes and other sensing platforms often relies on specific molecular recognition elements, and while the dinitrile functionality could potentially be involved in coordinating with metal ions, detailed research in this specific application for this compound is not apparent. tufts.eduresearchgate.netnih.govastisensor.com
Future Research Directions and Challenges
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
While established methods for the synthesis of naphthalene (B1677914) dinitriles exist, such as the fusion of dipotassium (B57713) 2,6-naphthalenedisulfonate with potassium cyanide, there is a pressing need for the development of more efficient, selective, and sustainable synthetic strategies. Current multistep processes often suffer from low yields and the use of harsh reaction conditions. Future research should focus on developing novel catalytic systems, such as those based on palladium, for direct cyanation of the naphthalene core. These methods could offer higher regioselectivity and milder reaction conditions, leading to more cost-effective and environmentally friendly production. Furthermore, exploring electrochemical synthesis routes could provide an alternative with high atom economy and reduced waste generation. The development of one-pot syntheses from readily available starting materials would also be a significant advancement, streamlining the production of naphthalene-2,6-dicarbonitrile and its derivatives.
Exploration of New Functional Materials Based on this compound Scaffolds
The rigid, aromatic scaffold of this compound makes it an excellent building block for a variety of functional materials. The nitrile groups can be readily converted into other functionalities, such as carboxylic acids, which are key linkers in the formation of porous materials.
One of the most promising areas of future research is the use of this compound derivatives in the synthesis of Metal-Organic Frameworks (MOFs). The corresponding naphthalene-2,6-dicarboxylic acid has been successfully employed to create MOFs with diverse topologies and properties, including applications in gas storage and separation. Further exploration of different metal nodes and synthetic conditions could lead to new MOFs with tailored pore sizes and functionalities.
Another burgeoning field is the development of Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs) from this compound. These materials, constructed from organic building blocks linked by strong covalent bonds, offer high thermal and chemical stability. The dinitrile functionality can be utilized in polymerization reactions to create nitrogen-containing porous polymers with potential applications in catalysis, adsorption, and sensing. The table below summarizes some of the potential functional materials that can be derived from the this compound scaffold.
| Material Class | Potential Applications | Key Features |
| Metal-Organic Frameworks (MOFs) | Gas storage (H₂, CO₂), separation, catalysis, sensing | High porosity, tunable pore size, crystalline structure |
| Porous Organic Polymers (POPs) | CO₂ capture, removal of pollutants from water, heterogeneous catalysis | High surface area, chemical stability, low density |
| Covalent Organic Frameworks (COFs) | Electronics, energy storage, photocatalysis | Ordered porous structures, tunable electronic properties |
Advanced Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches
A deeper understanding of the relationship between the molecular structure of this compound derivatives and their resulting material properties is crucial for the rational design of new functional materials. Future research should increasingly integrate computational modeling with experimental characterization.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic and photophysical properties of molecules and materials. These computational methods can be used to model the orbital energies, absorption and emission spectra, and charge transport properties of new materials based on the this compound scaffold. For instance, DFT studies can help in understanding the electronic structure of novel donor-acceptor chromophores derived from this compound, which is essential for their application in organic electronics. rsc.org
These theoretical predictions must be complemented by thorough experimental validation. Advanced spectroscopic techniques, such as transient absorption spectroscopy, and detailed structural analysis using X-ray diffraction will be vital in correlating the predicted properties with actual performance. This integrated approach will accelerate the discovery of new materials with optimized properties for specific applications.
Elucidating Complex Biological Mechanisms of this compound Derivatives
Various derivatives of naphthalene have shown a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. icm.edu.plnih.govresearchgate.net The exploration of this compound derivatives as potential therapeutic agents is a compelling area for future research.
Initial studies on related aminonitriles have demonstrated fungistatic activity against phytopathogenic fungi. icm.edu.plnih.gov This suggests that derivatives of this compound could be developed as novel agricultural fungicides. Similarly, substituted naphthalene imides and diimides have been investigated for their antiproliferative activity against cancer cell lines. nih.gov
A significant challenge and a key research direction will be to elucidate the complex biological mechanisms through which these compounds exert their effects. This will involve detailed studies on their interactions with biological targets, such as enzymes and DNA. Understanding the structure-activity relationships will be paramount in designing more potent and selective drug candidates. The table below presents a summary of reported biological activities for some naphthalene derivatives, highlighting the potential for future research on compounds derived from this compound.
| Naphthalene Derivative Class | Reported Biological Activity | Potential Research Direction for this compound Derivatives |
| Aminonaphthalene-carbonitriles | Fungistatic against phytopathogenic fungi icm.edu.plnih.gov | Development of novel agricultural fungicides |
| Naphthalene imides and diimides | Antiproliferative activity in cancer cell lines nih.gov | Design of new anticancer agents |
| General naphthalene derivatives | Anti-inflammatory, antimicrobial, antioxidant researchgate.netmdpi.com | Exploration of a broad range of therapeutic applications |
Addressing Environmental and Health Considerations in this compound Research
As with any chemical compound, it is imperative to address the potential environmental and health impacts of this compound and its derivatives. Naphthalene itself is a priority pollutant, and its release into the environment from various industrial and combustion processes is a concern. frontiersin.org While specific toxicological and environmental fate data for this compound are limited, the known properties of naphthalene and other nitrile-containing compounds necessitate a proactive approach to safety and environmental stewardship.
Future research should include comprehensive studies on the biodegradability and environmental persistence of this compound and its derivatives. Understanding the metabolic pathways of these compounds in microorganisms is crucial for assessing their environmental impact and developing potential bioremediation strategies. frontiersin.orgfrontiersin.org
Furthermore, toxicological studies are needed to determine the potential health risks associated with exposure to these compounds. This includes assessing their acute and chronic toxicity, as well as their potential for mutagenicity and carcinogenicity. The cytotoxicity of various naphthalene derivatives has been documented, with effects observed in the lung and liver of animal models. nih.gov Therefore, a thorough evaluation of the safety profile of any new material or compound based on the this compound scaffold is essential before its widespread application. Establishing clear safety guidelines and handling procedures will be critical for responsible research and development in this area. sigmaaldrich.comorst.edunih.govnj.gov
Q & A
Q. What are the established synthetic routes for Naphthalene-2,6-dicarbonitrile, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or condensation reactions involving naphthalene derivatives. For example, nitrile-functionalized polydentate N-heterocycles can be synthesized using nitrile precursors under controlled temperature and solvent conditions. A key methodological consideration is the use of catalysts (e.g., palladium or copper-based) to enhance regioselectivity . Reaction optimization often involves adjusting stoichiometry, solvent polarity, and reaction time to minimize side products like mono-substituted intermediates .
Q. What spectroscopic and computational methods are most reliable for characterizing this compound’s structure and electronic properties?
- Spectroscopy : Nuclear Magnetic Resonance (NMR) is critical for confirming nitrile group placement, while Fourier-Transform Infrared Spectroscopy (FT-IR) validates C≡N stretching vibrations (~2200 cm⁻¹).
- Computational : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potentials, which correlate with experimental UV-Vis and cyclic voltammetry data .
- Crystallography : Single-crystal X-ray diffraction resolves molecular packing and π-π stacking interactions, essential for understanding optoelectronic behavior .
Advanced Research Questions
Q. How can crystallization parameters be optimized to control morphology for optoelectronic applications?
The Physical Vapor Transport (PVT) method enables precise control over crystal growth. Key parameters include:
- Temperature : Lower temperatures (e.g., 150–200°C) reduce nucleation density, favoring larger single crystals.
- Pressure : Higher chamber pressures (e.g., 10⁻² Torr) suppress facet growth dominated by van der Waals forces, promoting thin-sheet morphologies .
- Substrate Choice : Hydrophobic substrates minimize surface energy mismatches, enhancing alignment.
Q. How should researchers address contradictions in toxicological data, particularly regarding inhalation vs. dermal exposure risks?
Discrepancies often arise from variability in experimental models (e.g., rodent vs. human cell lines) and exposure durations. Methodological best practices include:
- Dose-Response Curves : Establish thresholds for acute vs. chronic toxicity using standardized protocols (e.g., OECD Guidelines).
- Confounding Factors : Control for metabolic differences (e.g., cytochrome P450 activity) and environmental variables (e.g., humidity affecting aerosolization) .
- Meta-Analysis : Apply tools like the Risk of Bias (RoB) questionnaire to weight studies by confidence levels (High/Moderate/Low) based on randomization, blinding, and outcome reporting .
Q. What mechanistic insights exist regarding this compound’s interaction with biological systems?
Studies suggest nitrile groups may act as electrophiles, forming covalent adducts with cysteine residues in enzymes (e.g., glutathione S-transferases). Advanced methodologies include:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities.
- Molecular Dynamics (MD) Simulations : Map interaction pathways with receptors like aryl hydrocarbon receptors (AhR) .
- Transcriptomics : RNA sequencing identifies upregulated oxidative stress genes (e.g., NRF2 targets) in exposed models .
Q. What data gaps persist in understanding environmental partitioning and biomonitoring of this compound?
Current gaps include:
- Degradation Pathways : Limited data on photolysis rates in aquatic systems and soil microbial degradation products.
- Bioaccumulation : No established bioconcentration factors (BCFs) for aquatic organisms.
- Analytical Methods : High-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) is recommended for detecting trace levels in environmental matrices .
Q. How can risk-of-bias assessments improve the reliability of toxicity studies?
Adopt standardized criteria from toxicological profiles (e.g., ATSDR guidelines):
- Randomization : Verify dose allocation concealment.
- Outcome Reporting : Ensure all measured endpoints (e.g., hepatic enzymes, histopathology) are disclosed.
- Confidence Ratings : Classify studies as High/Moderate/Low based on adherence to these criteria .
Tables for Key Data
Table 1. Crystallization Parameters and Morphological Outcomes
| Parameter | Optimal Range | Morphology Outcome | Reference |
|---|---|---|---|
| Temperature | 150–200°C | Large single crystals | |
| Pressure | 10⁻² Torr | Thin-sheet crystals | |
| Substrate Type | Hydrophobic | Aligned growth |
Table 2. Confidence Ratings for Toxicological Studies
| Criteria Met | Confidence Level | Implications for Risk Assessment |
|---|---|---|
| 4/4 | High | Primary data for regulatory use |
| 3/4 | Moderate | Supplemental evidence |
| ≤2/4 | Low | Excluded from meta-analyses |
Key Research Recommendations
- Prioritize in vitro-to-in vivo extrapolation (IVIVE) models to resolve species-specific toxicity discrepancies .
- Explore covalent organic frameworks (COFs) incorporating this compound for sensor applications .
- Conduct longitudinal ecotoxicology studies to assess bioaccumulation in aquatic ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
